Boric acid;tetramethylazanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

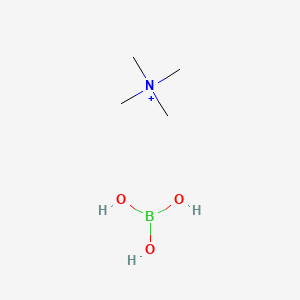

Boric acid;tetramethylazanium: is a compound that combines boric acid, a weak monobasic Lewis acid of boron, with tetramethylazanium, a quaternary ammonium ion. Boric acid is known for its antiseptic, insecticidal, and flame retardant properties, while tetramethylazanium is often used in organic synthesis and as a phase transfer catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Boric Acid: Boric acid can be synthesized by reacting borax (sodium tetraborate) with a mineral acid such as hydrochloric acid. The reaction is typically carried out in an aqueous solution, and the boric acid precipitates out as white crystals. [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + \text{NaCl} ]

Tetramethylazanium: Tetramethylazanium can be prepared by methylating ammonia using methyl iodide or dimethyl sulfate under basic conditions. The reaction is typically carried out in an organic solvent such as methanol or ethanol. [ \text{NH}_3 + 4\text{CH}_3\text{I} \rightarrow \text{N(CH}_3\text{)}_4^+ \text{I}^- ]

Industrial Production Methods:

Boric Acid: Industrially, boric acid is produced by reacting borate minerals such as colemanite with sulfuric acid. The reaction is carried out in large reactors, and the boric acid is purified by recrystallization.

Tetramethylazanium: Industrial production involves the continuous methylation of ammonia using methyl chloride in the presence of a catalyst. The product is then purified by distillation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Boric acid does not undergo oxidation easily due to its stable structure.

Reduction: Boric acid can be reduced to boron hydrides under specific conditions.

Substitution: Boric acid can undergo substitution reactions, such as the formation of borate esters with alcohols.

Addition: Tetramethylazanium can participate in nucleophilic addition reactions due to its positive charge.

Common Reagents and Conditions:

Boric Acid: Common reagents include alcohols for esterification and bases for neutralization reactions.

Tetramethylazanium: Common reagents include nucleophiles such as halides and hydroxides.

Major Products:

Boric Acid: Borate esters, boron hydrides.

Tetramethylazanium: Quaternary ammonium salts.

Scientific Research Applications

Chemistry:

Phase Transfer Catalysis: Tetramethylazanium salts are used as phase transfer catalysts in various organic reactions.

Biology:

Antiseptic: Boric acid is used as an antiseptic in medical applications.

Antifungal: Boric acid exhibits antifungal properties and is used in treating infections.

Medicine:

Boron Neutron Capture Therapy (BNCT): Boric acid is used in BNCT for cancer treatment due to its ability to capture neutrons.

Industry:

Flame Retardant: Boric acid is used as a flame retardant in textiles and plastics.

Insecticide: Boric acid is used as an insecticide in pest control.

Mechanism of Action

Boric Acid:

Antibacterial and Antifungal: Boric acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors. It also arrests fungal growth by disrupting cell membrane integrity.

Tetramethylazanium:

Catalysis: Tetramethylazanium acts as a phase transfer catalyst by facilitating the transfer of reactants between immiscible phases, thereby increasing reaction rates.

Comparison with Similar Compounds

Boronic Acids: Similar to boric acid, boronic acids are used in organic synthesis and catalysis.

Quaternary Ammonium Compounds: Similar to tetramethylazanium, other quaternary ammonium compounds are used as disinfectants and phase transfer catalysts.

Uniqueness:

Boric Acid: Unique due to its combination of antiseptic, insecticidal, and flame retardant properties.

Tetramethylazanium: Unique due to its high efficiency as a phase transfer catalyst and its stability under various reaction conditions.

Properties

CAS No. |

58272-25-6 |

|---|---|

Molecular Formula |

C4H15BNO3+ |

Molecular Weight |

135.98 g/mol |

IUPAC Name |

boric acid;tetramethylazanium |

InChI |

InChI=1S/C4H12N.BH3O3/c1-5(2,3)4;2-1(3)4/h1-4H3;2-4H/q+1; |

InChI Key |

QGKPFZYVJCURLK-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.C[N+](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.